molecular formula C17H21NO3Se B14381507 7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one CAS No. 88536-93-0

7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one

Katalognummer: B14381507
CAS-Nummer: 88536-93-0
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: NGYRRIRARHVPOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one is a complex organic compound with a unique structure that includes a selenide group attached to an indanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7a-methyl-octahydro-5H-inden-5-one with 2-nitrophenyl selenocyanate under specific conditions to introduce the selenide group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The selenide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can react with the selenide group under basic conditions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the selenide group.

    Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one involves its interaction with molecular targets through its selenide and nitro groups. The selenide group can undergo redox reactions, potentially modulating oxidative stress pathways. The nitro group can be reduced to an amino group, which may interact with various biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7a-Methyl-1,2,3,3a,4,7a-hexahydro-5H-inden-5-one: Lacks the selenide and nitro groups, making it less reactive in redox reactions.

    2H-Cyclopropa[a]naphthalen-2-one: Has a different core structure and lacks the selenide group.

Uniqueness

7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one is unique due to the presence of both selenide and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Eigenschaften

CAS-Nummer

88536-93-0

Molekularformel

C17H21NO3Se

Molekulargewicht

366.3 g/mol

IUPAC-Name

7a-methyl-1-[(2-nitrophenyl)selanylmethyl]-2,3,3a,4,6,7-hexahydro-1H-inden-5-one

InChI

InChI=1S/C17H21NO3Se/c1-17-9-8-14(19)10-12(17)6-7-13(17)11-22-16-5-3-2-4-15(16)18(20)21/h2-5,12-13H,6-11H2,1H3

InChI-Schlüssel

NGYRRIRARHVPOR-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC(=O)CC1CCC2C[Se]C3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.